molecular formula C16H18N2O B1266035 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide CAS No. 6370-19-0

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide

Cat. No.: B1266035
CAS No.: 6370-19-0
M. Wt: 254.33 g/mol
InChI Key: RUEOLHBWSOMCKM-UHFFFAOYSA-N
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Description

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide (CAS 6370-19-0) is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . This benzamide is recognized in research for its utility in analytical method development and pharmacokinetic studies . It can be effectively separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass-spectrometry (MS) compatible applications . This benzamide belongs to a class of 3- and 4-amino-N-(alkyl phenyl) benzamide compounds that have been investigated for their potential pharmacological properties. Specifically, related compounds within this class have demonstrated significant anticonvulsant activity in scientific research, acting as anticonvulsant drugs . The compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for informational and research purposes.

Properties

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18N2O/c1-10-4-7-15(12(3)8-10)18-16(19)13-6-5-11(2)14(17)9-13/h4-9H,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEOLHBWSOMCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213105
Record name 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
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Molecular Weight

254.33 g/mol
Source PubChem
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CAS No.

6370-19-0
Record name 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
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Record name 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
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Record name 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
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Record name 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
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Preparation Methods

Nucleophilic Acyl Substitution via Acyl Chloride Intermediates

A widely adopted strategy involves converting carboxylic acid precursors to acyl chlorides, followed by amidation with aryl amines. For example:

  • 4-Methyl-3-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-methyl-3-nitrobenzoyl chloride .
  • The acyl chloride reacts with 2,4-dimethylaniline in the presence of a base (e.g., pyridine or triethylamine) to yield N-(2,4-dimethylphenyl)-4-methyl-3-nitrobenzamide .
  • Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, producing the target compound.

Key Data:

Step Reagents/Conditions Yield
Acyl chloride formation SOCl₂, reflux, 4–6 h 95–98%
Amidation 2,4-dimethylaniline, TEA, CH₂Cl₂, RT 85–90%
Nitro reduction Pd/C (10%), H₂ (1–3 atm), MeOH, 6 h 92–98%

Direct Coupling Using Carbodiimide Reagents

Carbodiimide-mediated coupling (e.g., EDC/HOBt or DCC) enables one-step amide bond formation between 4-methyl-3-aminobenzoic acid and 2,4-dimethylaniline . This method avoids isolation of reactive intermediates:

  • Activation of the carboxylic acid with EDC and HOBt in DMF.
  • Addition of 2,4-dimethylaniline at 0°C, followed by stirring at room temperature.

Example:

  • 4-Methyl-3-aminobenzoic acid (1.0 equiv), 2,4-dimethylaniline (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), DMF, 12 h → 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide (78% yield).

Hydrolysis of Nitriles Followed by Amidation

Nitrile intermediates offer an alternative pathway:

  • 4-Methyl-3-nitrobenzonitrile is hydrolyzed to 4-methyl-3-nitrobenzamide using H₂O₂ in acidic conditions.
  • Subsequent reduction of the nitro group and coupling with 2,4-dimethylaniline yields the target compound.

Advantages:

  • High purity (>98%) due to crystalline intermediates.
  • Scalable for industrial production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in amidation steps.
  • Low temperatures (0–5°C) minimize side reactions during acyl chloride formation.

Catalytic Hydrogenation Efficiency

  • Pd/C outperforms Raney nickel in nitro reductions, achieving >95% yield with shorter reaction times (4–6 h).
  • Pressure : 1–3 atm H₂ balances safety and efficiency.

Analytical Characterization

The compound is validated via:

  • ¹H/¹³C NMR : Aromatic protons at δ 6.5–8.0 ppm; amide N–H at δ 8.5–9.0 ppm.
  • HPLC : Retention time ~8.2 min (C18 column, MeCN/H₂O = 70:30).
  • Melting point : 152–154°C.

Challenges and Solutions

  • Sensitivity of the amino group : Protection with Boc or Fmoc groups prevents oxidation during synthesis.
  • Byproduct formation : Excess 2,4-dimethylaniline (1.2–1.5 equiv) ensures complete acyl chloride consumption.

Industrial-Scale Adaptations

Patent CN103304439B highlights a continuous-flow system for nitro reduction, reducing reaction time to 2 h and improving safety. Similarly, microreactor technology enhances mixing in acyl chloride formation.

Emerging Methodologies

  • Photocatalytic amidation : Visible-light-mediated reactions under mild conditions.
  • Enzymatic catalysis : Lipases for enantioselective synthesis (experimental stage).

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties
Research indicates that 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide exhibits significant anti-inflammatory effects. A study involving carrageenan-induced paw edema in rats demonstrated that the compound effectively reduced inflammation. The percentage inhibition of edema was calculated by comparing the paw volume before and after treatment, showcasing its potential as an anti-inflammatory agent .

1.2 Inhibition of Cyclooxygenase and Lipoxygenase
This compound has been studied for its ability to inhibit cyclooxygenase and lipoxygenase enzymes, which are critical in the inflammatory process. The inhibition was quantified using IC50 values derived from whole-cell assays, indicating the compound's potential utility in developing new anti-inflammatory drugs .

3.1 In Vivo Efficacy Studies
In vivo studies have demonstrated that this compound shows promising results in reducing inflammation in animal models. For instance, after administering the compound before a carrageenan challenge, significant reductions in paw edema were observed compared to control groups . These findings suggest its potential as a therapeutic agent.

3.2 Structure-Activity Relationship Studies
Further investigations into the structure-activity relationship (SAR) of this compound have revealed insights into how modifications to its structure can enhance its pharmacological properties. Such studies are crucial for optimizing drug candidates and understanding their mechanisms of action .

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications, particularly in the study of protein interactions and enzyme activity .

Biological Activity

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide (CAS No. 6370-19-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in research and industry, supported by relevant data and case studies.

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 254.33 g/mol
  • Melting Point : Data not specifically available, but typically ranges within common organic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. It can function as both an inhibitor and an activator , depending on the specific biochemical context. The compound's mechanism involves modulation of signal transduction pathways and metabolic processes that are crucial for cellular function.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potent anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.3 μM against various cancer cell lines, indicating strong cytotoxic effects . This highlights the potential for developing analogs with enhanced efficacy against tumors.

Enzyme Inhibition

The compound is utilized in studies focusing on enzyme interactions. Its structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways, thus providing insights into enzyme kinetics and potential therapeutic applications .

Case Studies and Research Findings

  • Study on Enzyme Interaction :
    • A study investigated the interaction of this compound with specific enzymes involved in drug metabolism. The findings suggested that modifications to the compound's structure could enhance its inhibitory potency .
  • Antiproliferative Effects :
    • In vitro assays revealed that the compound significantly reduced cell proliferation in melanoma models. The results demonstrated a dose-dependent response, with higher concentrations leading to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from similar compounds. Below is a comparison table highlighting key differences:

Compound NameStructureIC50 (μM)Mechanism
This compoundStructureN/AEnzyme inhibitor
3-Amino-N-(2,4-dimethylphenyl)-3-thioxopropanamideN/AN/AAnticancer activity
3-Amino-N-(2,4-dimethylphenyl)-4,5-dimethylbenzene-1-sulfonamideN/AN/ADual MDM2/XIAP inhibitor

Applications in Research and Industry

This compound serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its role in studying enzyme interactions makes it a critical component in pharmacological research aimed at understanding drug metabolism and efficacy .

Q & A

Q. What strategies mitigate racemization during amide bond formation?

  • Methodological Answer :
  • Coupling Agents : Use HOBt/DIC instead of EDCl to minimize base-induced racemization.
  • Low-Temperature Reactions : Conduct couplings at 0–4°C in aprotic solvents (e.g., DCM).
  • Chiral HPLC : Confirm enantiopurity post-synthesis with a Chiralpak AD-H column (hexane/IPA eluent) .

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